N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide
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Overview
Description
N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbohydrazide: Contains the pyridinecarbohydrazide moiety but lacks the indole core and other substituents.
Uniqueness
N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H28BrN5O2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-2-carboxamide |
InChI |
InChI=1S/C23H28BrN5O2/c1-3-5-13-28(14-6-4-2)16-29-20-11-10-17(24)15-18(20)21(23(29)31)26-27-22(30)19-9-7-8-12-25-19/h7-12,15,31H,3-6,13-14,16H2,1-2H3 |
InChI Key |
IJWTWTXQFFXMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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